1-(2-Benzyloxyphenyl)-2-methoxyethanone
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Overview
Description
1-[2-(Benzyloxy)phenyl]-2-methoxyethanone is an organic compound characterized by its aromatic benzene ring substituted with a benzyloxy group and a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)phenyl]-2-methoxyethanone typically involves the reaction of 2-benzyloxybenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)phenyl]-2-methoxyethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Benzyloxybenzoic acid.
Reduction: 1-[2-(Benzyloxy)phenyl]-2-methoxyethanol.
Substitution: 1-[2-(Benzyloxy)-4-nitrophenyl]-2-methoxyethanone (for nitration).
Scientific Research Applications
1-[2-(Benzyloxy)phenyl]-2-methoxyethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)phenyl]-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Benzyloxyphenylacetic acid
- 4-Benzyloxyphenylacetic acid
- 2-(4-Benzyloxyphenyl)ethanol
Comparison: 1-[2-(Benzyloxy)phenyl]-2-methoxyethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-methoxy-1-(2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-12-15(17)14-9-5-6-10-16(14)19-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
XJDIEGVFUJBTTG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
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